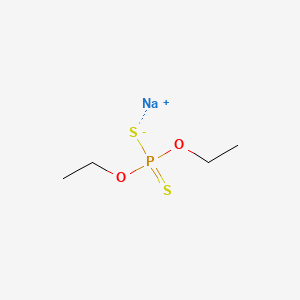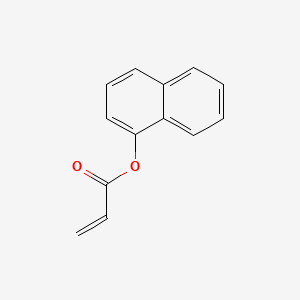
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
描述
6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is a chemical compound with the molecular formula C23H28O4 and a molecular weight of 368.47 g/mol . It is also known by its synonym, 4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobi[chroman]-6,6’-diol . This compound is characterized by its crystalline form and a melting point of 210°C .
准备方法
The synthesis of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spirobichroman structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antioxidant properties and its ability to interact with various biological pathways . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is unique due to its specific spirobichroman structure and the presence of multiple hydroxyl and methyl groups . Similar compounds include other spirobichromans and chroman derivatives, such as 4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobi[3H-chromene]-6,6’-diol . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
属性
IUPAC Name |
4,4,4',4',7,7'-hexamethyl-2,2'-spirobi[3H-chromene]-6,6'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-13-7-19-15(9-17(13)24)21(3,4)11-23(26-19)12-22(5,6)16-10-18(25)14(2)8-20(16)27-23/h7-10,24-25H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJCHQXOCLCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(CC3(O2)CC(C4=C(O3)C=C(C(=C4)O)C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449019 | |
| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40278-59-9 | |
| Record name | 3,3′,4,4′-Tetrahydro-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobi[2H-1-benzopyran]-6,6′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40278-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-spirobi(6-hydroxy-4,4,7-trimethylchromane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman and how do they influence its applications?
A1: this compound is characterized by:
- Two phenolic hydroxyl groups: These groups are highly reactive and serve as anchor points for further chemical modifications. They can react with various electrophiles, enabling the synthesis of diverse monomers for polymer production [, , ].
- Spirobicroman structure: This rigid, three-dimensional structure contributes to the excellent thermal stability and mechanical properties observed in polymers derived from this compound [, , ].
- Ether linkages: The presence of ether linkages in the spirobichroman structure enhances the solubility and processability of the resulting polymers [, , ].
Q2: How is this compound used in the synthesis of polyimides?
A2: this compound serves as a precursor to diamines and dianhydrides, which are essential monomers for polyimide synthesis.
Q3: What are the potential advantages of incorporating the this compound unit into polymers?
A3: Incorporating this unit into polymers offers several potential benefits:
- Enhanced thermal stability: The rigid spirobichroman structure contributes to high glass transition temperatures and good thermal stability, making these polymers suitable for high-temperature applications [, , ].
- Improved solubility: The presence of ether linkages within the spirobichroman unit enhances solubility in organic solvents, facilitating polymer processing and film formation [, , ].
- Good mechanical properties: Polymers containing this unit exhibit good mechanical strength, flexibility, and toughness, making them suitable for various structural applications [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)








